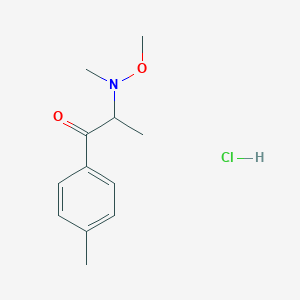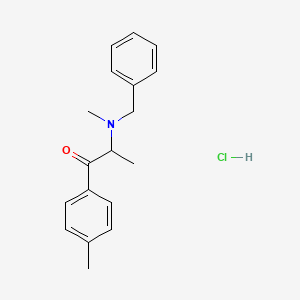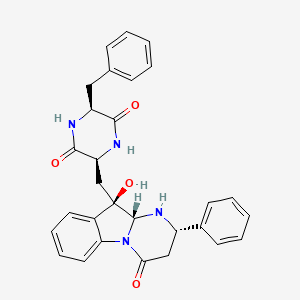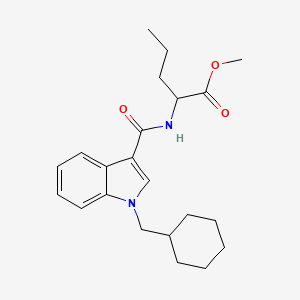
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl fentanyl-d5 (hydrochloride) is a deuterated analog of cyclohexyl fentanyl, an opioid analgesic. This compound is primarily used as an internal standard for the quantification of cyclohexyl fentanyl in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Cyclohexyl fentanyl-d5 (hydrochloride) is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
The synthesis of cyclohexyl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of cyclohexyl fentanyl. The general synthetic route includes the following steps:
Formation of the piperidine ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Attachment of the phenylethyl group: The phenylethyl group is then attached to the piperidine ring through a series of chemical reactions.
Incorporation of deuterium atoms: Deuterium atoms are introduced into the phenyl ring to create the deuterated analog.
Formation of the cyclohexanecarboxamide: The final step involves the formation of the cyclohexanecarboxamide moiety, resulting in the complete structure of cyclohexyl fentanyl-d5.
Chemical Reactions Analysis
Cyclohexyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexyl fentanyl-d5 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS for the quantification of cyclohexyl fentanyl in biological and forensic samples.
Forensic Toxicology: The compound is utilized in forensic laboratories to detect and quantify cyclohexyl fentanyl in cases of drug abuse and overdose.
Pharmacological Studies: Researchers use cyclohexyl fentanyl-d5 to study the pharmacokinetics and pharmacodynamics of cyclohexyl fentanyl and related compounds.
Mechanism of Action
Cyclohexyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of the receptor, resulting in analgesic effects and potential euphoria. The molecular targets involved in this process include the μ-opioid receptors, which are G-protein-coupled receptors that modulate pain perception and reward pathways .
Comparison with Similar Compounds
Cyclohexyl fentanyl-d5 (hydrochloride) is similar to other fentanyl analogs, such as:
Cyclopentyl fentanyl-d5 (hydrochloride): Another deuterated analog with a cyclopentyl group instead of a cyclohexyl group.
Fentanyl-d5 (hydrochloride): A deuterated analog of fentanyl without the cyclohexyl group.
The uniqueness of cyclohexyl fentanyl-d5 lies in its specific structural modifications, which include the incorporation of deuterium atoms and the presence of a cyclohexyl group. These modifications make it a valuable internal standard for analytical applications and provide insights into the pharmacological properties of cyclohexyl fentanyl .
Properties
Molecular Formula |
C26H35ClN2O |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H/i3D,8D,9D,14D,15D; |
InChI Key |
GZIDOIHHEKEMSO-ZSCVINHZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCCC4)[2H])[2H].Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)


![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775938.png)



